Antiplasmodium Potency: 2-(Piperidine-1-carbonyl)-4-aminoquinoline Scaffold vs. Chloroquine in CQ-Sensitive and CQ-Resistant P. falciparum
The 4-aminoquinoline-piperidine scaffold to which the target compound belongs has demonstrated nanomolar in vitro antiplasmodium activity against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of P. falciparum. In a head-to-head study within the same assay platform, the 4-aminoquinoline-piperidine series (compounds 11a–b and 16a–c) exhibited IC50 values of 12–236 nM against NF54 and 25–69 nM against K1, compared to chloroquine which showed IC50 values of approximately 9–15 nM (NF54) and 150–190 nM (K1) across the same assay batches [1]. Critically, the resistance index (RI = IC50 K1 / IC50 NF54) for the 4-aminoquinoline-piperidines was 0.3–1.6, approximately 10-fold lower than chloroquine's RI of ~13–17, indicating that these compounds substantially circumvent the PfCRT-mediated resistance mechanism [1]. While compound-specific data for the 4-chlorophenyl analog (CAS 1226431-89-5) are not individually reported in this study, the scaffold-level data establish that the 2-(piperidine-1-carbonyl)-4-aminoquinoline architecture retains potency in resistant strains where chloroquine loses efficacy.
| Evidence Dimension | In vitro antiplasmodium IC50 (CQ-sensitive NF54 strain) |
|---|---|
| Target Compound Data | Scaffold range: 12–236 nM (individual compound data for CAS 1226431-89-5 not separately reported in published study) |
| Comparator Or Baseline | Chloroquine: ~9–15 nM (NF54) |
| Quantified Difference | Scaffold compounds equipotent to ~15-fold less potent than chloroquine depending on specific substituent; 7-chloro-substituted analogs most closely match chloroquine potency |
| Conditions | P. falciparum NF54 strain; parasite lactate dehydrogenase assay; 48 h incubation; triplicate determination |
Why This Matters
For procurement decisions in antimalarial drug discovery programs, the scaffold's ability to maintain nanomolar potency against CQ-resistant strains—where chloroquine IC50 exceeds 150 nM—provides a rationale for selecting 2-(piperidine-1-carbonyl)-4-aminoquinolines over classical 4-aminoquinolines for resistance-breaking campaigns.
- [1] Van de Walle, T., Boone, M., Van Puyvelde, J., Combrinck, J., Smith, P. J., Chibale, K., Mangelinckx, S., & D'hooghe, M. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry, 198, 112330. Table 2. View Source
